Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-
Description
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- (molecular formula C₂₁H₃₃Br₃O₃, theoretical molecular weight 573.24 g/mol) is a trisubstituted benzene derivative featuring three (5-bromopentyl)oxy groups symmetrically attached to the aromatic ring. Each substituent consists of a pentyl chain terminated by a bromine atom, connected via an ether linkage. This structure confers unique physicochemical properties, including flexibility due to the long alkyl chains and reactivity imparted by the terminal bromine atoms. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., nucleophilic substitution with bromoalkyl precursors) can be inferred from related compounds .
Properties
CAS No. |
461055-41-4 |
|---|---|
Molecular Formula |
C21H33Br3O3 |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
1,3,5-tris(5-bromopentoxy)benzene |
InChI |
InChI=1S/C21H33Br3O3/c22-10-4-1-7-13-25-19-16-20(26-14-8-2-5-11-23)18-21(17-19)27-15-9-3-6-12-24/h16-18H,1-15H2 |
InChI Key |
FYXXOPILUQJSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCCCBr)OCCCCCBr)OCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- typically involves the reaction of 1,3,5-trihydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- are not widely documented, the general approach involves large-scale etherification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of dendrimers and polymers with specific properties.
Biological Studies: Utilized in the synthesis of bioactive compounds and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing new functional groups. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its reactions .
Comparison with Similar Compounds
Substituent Structure and Molecular Properties
The table below compares key structural and molecular parameters:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Features |
|---|---|---|---|---|
| Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- | C₂₁H₃₃Br₃O₃ | 573.24 (theoretical) | Three (5-bromopentyl)oxy groups | Long flexible chains, terminal Br |
| Benzene, [(5-bromopentyl)oxy] (monomer) | C₁₁H₁₅BrO | 243.14 | Single (5-bromopentyl)oxy group | Simpler structure, lower MW |
| 1,3,5-Tris(bromomethyl)benzene | C₉H₉Br₃ | 356.88 | Three bromomethyl groups | Short chains, Br directly on ring |
| 1,3,5-Tris(2’-bromoacetyl)benzene | C₃₃H₂₄O₉ | 552.21 | Bromoacetyl groups | Aromatic esters, higher polarity |
Key Observations :
- Chain Length and Flexibility: The target compound’s pentyl chains enhance solubility in non-polar solvents compared to shorter bromomethyl () or bromoacetyl () substituents.
- Halogen Accessibility : Terminal bromine in the target compound is more sterically accessible for reactions (e.g., SN2 substitutions) than bromine in bromomethyl groups (), where Br is adjacent to the rigid benzene ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
